[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution
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Overview
Description
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution is a Grignard reagent commonly used in organic synthesis. This compound is typically available as a 0.25 M solution in tetrahydrofuran (THF). Grignard reagents are valuable in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide involves the reaction of 2-(1-pyrrolidinylmethyl)phenyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide follows similar principles but on a larger scale. The process involves:
Reactants: 2-(1-Pyrrolidinylmethyl)phenyl bromide and magnesium turnings.
Solvent: Anhydrous THF.
Reaction Conditions: The reaction is conducted under an inert atmosphere with continuous stirring to ensure complete dissolution of magnesium and efficient formation of the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Electrophiles: Various electrophilic species used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.
Scientific Research Applications
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Preparation of biologically active compounds and intermediates.
Medicine: Synthesis of drug candidates and medicinal chemistry research.
Industry: Production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group.
Methylmagnesium bromide: A simpler Grignard reagent with a methyl group.
Ethylmagnesium bromide: A Grignard reagent with an ethyl group.
Uniqueness
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide is unique due to the presence of the pyrrolidinylmethyl group, which can introduce additional functionality and complexity into the synthesized molecules. This makes it particularly useful in the synthesis of complex organic compounds and pharmaceuticals.
Properties
CAS No. |
480424-80-4 |
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Molecular Formula |
C11H14BrMgN |
Molecular Weight |
264.44 g/mol |
IUPAC Name |
magnesium;1-(phenylmethyl)pyrrolidine;bromide |
InChI |
InChI=1S/C11H14N.BrH.Mg/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-3,6H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
WJCUFESQPAZURD-UHFFFAOYSA-M |
SMILES |
C1CCN(C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Origin of Product |
United States |
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